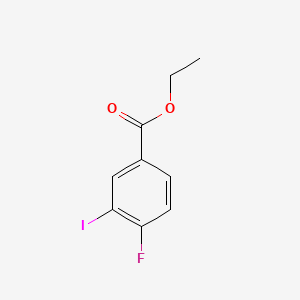

4-FLUORO-3-IODOBENZOIC ACID ETHYL ESTER

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-fluoro-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUVGNOTLWOYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210804 | |

| Record name | Benzoic acid, 4-fluoro-3-iodo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-93-9 | |

| Record name | Benzoic acid, 4-fluoro-3-iodo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-fluoro-3-iodo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated Benzoic Acid Esters

Halogenated benzoic acids and their esters represent a cornerstone class of intermediates in organic synthesis, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds. nih.gov The introduction of halogen substituents onto the benzene (B151609) ring dramatically influences the molecule's reactivity, providing handles for a variety of coupling reactions. nih.gov Benzoic acid esters, in general, are fundamental compounds in organic chemistry, often serving as precursors for more complex molecules. researchgate.net

4-Fluoro-3-iodobenzoic acid ethyl ester belongs to a specific subset of dihalogenated benzoic acid esters, characterized by the presence of two different halogen atoms—fluorine and iodine—at specific positions on the aromatic ring. The distinct electronic properties and reactivity of the C-F and C-I bonds are central to its utility. The fluorine atom, being highly electronegative, and the iodine atom, a good leaving group in cross-coupling reactions, provide orthogonal reactivity. This allows for selective chemical modifications at different sites of the molecule.

Significance of 4 Fluoro 3 Iodobenzoic Acid Ethyl Ester As a Multifunctional Synthetic Precursor

The significance of 4-fluoro-3-iodobenzoic acid ethyl ester lies in its constitution as a trifunctional scaffold. It possesses an ethyl ester group, a fluorine atom, and an iodine atom, each offering distinct avenues for chemical elaboration. This strategic arrangement makes it a highly valuable precursor in the synthesis of complex, substituted aromatic compounds.

The iodine atom at the 3-position is particularly noteworthy. Aryl iodides are highly reactive substrates in a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. wikipedia.orglibretexts.org These reactions are fundamental for the creation of new carbon-carbon bonds, enabling the assembly of intricate molecular frameworks from simpler components. wikipedia.orglibretexts.org The Sonogashira reaction, for instance, couples terminal alkynes with aryl halides and has been extensively used in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org The reactivity of the aryl halide in such reactions typically follows the order I > Br > Cl, making the iodo-substituent on this ester a prime site for initial transformation.

The fluorine atom at the 4-position imparts specific properties to the molecule and its downstream derivatives. The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The C-F bond is generally robust and less prone to cleavage under many reaction conditions, allowing it to be carried through multi-step syntheses.

The ethyl ester group provides another reactive handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. researchgate.net This versatility further expands the synthetic potential of any intermediate derived from the initial cross-coupling reactions at the iodo-position.

Below is a table summarizing the key properties of the parent compound, 4-fluoro-3-iodobenzoic acid.

| Property | Value | Source(s) |

| CAS Number | 403-18-9 | guidechem.combiosynth.comscbt.com |

| Molecular Formula | C₇H₄FIO₂ | biosynth.comscbt.com |

| Molecular Weight | 266.01 g/mol | biosynth.comscbt.com |

| Melting Point | 174-177 °C | guidechem.combiosynth.com |

| Appearance | White to light yellow powder | guidechem.com |

Overview of Research Trajectories for 4 Fluoro 3 Iodobenzoic Acid Ethyl Ester

Esterification Pathways to this compound

The final step in many synthetic routes to the title compound is the formation of the ethyl ester from its corresponding carboxylic acid. This transformation is typically achieved through direct esterification or, less commonly, via transesterification.

Direct Esterification of 4-Fluoro-3-iodobenzoic Acid

The most common and straightforward method for synthesizing this compound is the direct esterification of 4-fluoro-3-iodobenzoic acid. This reaction falls under the classic Fischer-Speier esterification protocol, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.org

The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). patsnap.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of ethanol (B145695). The subsequent steps involve proton transfer and the elimination of a water molecule to form the final ester product. libretexts.org

Given that Fischer esterification is an equilibrium process, specific conditions are employed to drive the reaction to completion. libretexts.orgmasterorganicchemistry.com A large excess of ethanol is typically used, which acts as both the reactant and the solvent. The reaction is generally heated under reflux to achieve a reasonable reaction rate. operachem.com The removal of water as it is formed, for instance, by using a Dean-Stark apparatus, can also shift the equilibrium toward the product side. organic-chemistry.orgoperachem.com

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

| Reactants | 4-Fluoro-3-iodobenzoic acid, Ethanol | Formation of the ethyl ester. |

| Catalyst | Concentrated H₂SO₄ or HCl | To protonate the carbonyl group and increase its electrophilicity. patsnap.com |

| Solvent | Excess Ethanol | Serves as a reactant and solvent, shifting equilibrium towards products. masterorganicchemistry.com |

| Temperature | Reflux | To increase the reaction rate. operachem.com |

| Workup | Neutralization, Extraction | To remove the acid catalyst and isolate the ester product. |

Transesterification Routes

Transesterification is an alternative, though less direct, pathway to this compound. This process involves converting a different ester of 4-fluoro-3-iodobenzoic acid (for example, the methyl or benzyl (B1604629) ester) into the desired ethyl ester by reacting it with ethanol in the presence of a catalyst.

Strategic Introduction of Halogen Substituents in Benzoate (B1203000) Esters

An alternative synthetic strategy involves introducing the halogen atoms onto a pre-existing benzoate ester framework. This approach relies on the principles of electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents already on the aromatic ring.

Regioselective Fluorination Protocols for Aromatic Systems

The synthesis of the target compound via fluorination of an iodinated precursor, such as ethyl 3-iodobenzoate, is synthetically challenging. Electrophilic fluorination reagents are highly reactive and often lack selectivity. A more common approach for introducing fluorine is through nucleophilic aromatic substitution (SNAr) or via Sandmeyer-type reactions on an amino precursor. However, applying these to an iodinated benzoate ester is not a standard route. The development of modern fluorinating agents has expanded the scope of direct fluorination, but achieving high regioselectivity on a complex, di-substituted ring like an iodobenzoate remains a significant hurdle. nih.gov

Regioselective Iodination Protocols for Aromatic Systems

A more viable and strategic approach is the regioselective iodination of ethyl 4-fluorobenzoate. In this precursor, the substituents' directing effects align to favor the formation of the desired 3-iodo product. The fluorine atom at the C4 position is an ortho, para-director, while the ethyl carboxylate group at the C1 position is a meta-director. Both groups direct the incoming electrophile (iodine) to the C3 position (and C5). Since the C3 position is ortho to the activating fluoro group, it is the favored site of substitution.

This electrophilic iodination is typically carried out using an iodinating agent in the presence of an oxidizing agent or a strong acid. Common reagents include molecular iodine (I₂) combined with nitric acid or sulfuric acid, or N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid.

Table 2: Reagents for Regioselective Iodination of Aromatic Systems

| Iodinating Agent | Co-reagent / Catalyst | Function |

| Iodine (I₂) | Nitric Acid / Sulfuric Acid | Oxidizing agent generates the I⁺ electrophile in situ. |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Acid catalyst activates the NIS to facilitate iodination. |

| Iodine Monochloride (ICl) | Lewis Acid (e.g., AlCl₃) | Polarizes the I-Cl bond to generate a potent electrophile. |

Multi-step Synthetic Sequences Leading to this compound

The most reliable and frequently employed method for preparing this compound involves a multi-step sequence starting from a commercially available precursor, 3-amino-4-fluorobenzoic acid. This pathway constructs the molecule in a logical, controlled manner.

The sequence is as follows:

Diazotization: The synthesis begins with the diazotization of 3-amino-4-fluorobenzoic acid. The primary amine is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at a low temperature (typically 0-5 °C). This reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻).

Iodination (Sandmeyer-type Reaction): The resulting diazonium salt is not isolated but is immediately treated with an aqueous solution of potassium iodide (KI). The diazonium group, being an excellent leaving group (N₂ gas), is displaced by the iodide ion to yield 4-fluoro-3-iodobenzoic acid. This step often proceeds with good yield and high purity.

Esterification: The final step is the Fischer esterification of the synthesized 4-fluoro-3-iodobenzoic acid with ethanol, as detailed in section 2.1.1. The carboxylic acid is heated in excess ethanol with a catalytic amount of a strong acid to produce the final product, this compound.

This multi-step approach is advantageous because it builds upon well-established and high-yielding reactions, allowing for precise control over the introduction of each functional group and ensuring the correct regiochemistry of the final product.

Halogenation of Precursors

A primary route to synthesizing the parent acid, 4-fluoro-3-iodobenzoic acid, involves the direct halogenation of a suitable precursor. One documented method starts with 4-fluorobenzoic acid, which is then subjected to an iodination reaction. echemi.com This process typically requires an iodinating agent and specific reaction conditions to ensure the iodine atom is directed to the position ortho to the fluorine atom and meta to the carboxylic acid group.

Another significant pathway involves a Sandmeyer-type reaction starting from 3-amino-4-fluorobenzoic acid. echemi.com In this multi-step process:

The amino group of 3-amino-4-fluorobenzoic acid is first converted into a diazonium salt using sodium nitrite in an acidic medium at low temperatures.

The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group and introduces the iodine atom onto the aromatic ring to yield 4-fluoro-3-iodobenzoic acid.

The final step is the esterification of the resulting acid with ethanol, typically under acidic catalysis, to produce the target compound, this compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is essential for maximizing yield and purity while minimizing costs and waste. For multi-step syntheses like those for this compound, each step presents opportunities for optimization.

Drawing parallels from related syntheses, such as the copper-catalyzed synthesis of 3-ylidenephthalides from 2-iodobenzoic acids, provides insight into key optimization parameters. rsc.org In a model reaction, the choice of catalyst, solvent, and reaction time were found to be critical. rsc.org

Key Optimization Parameters:

Catalyst: In copper-catalyzed reactions, copper(I) oxide (Cu₂O) was identified as the optimal catalyst, with other copper species (Cu(0), Cu(I), Cu(II)) yielding no product. rsc.org This highlights the importance of selecting the correct catalyst and oxidation state for a given transformation.

Solvent: The choice of solvent significantly impacts reaction conversion. For the model coupling reaction, Dimethylformamide (DMF) was determined to be the optimal solvent, providing 90% conversion. Other solvents such as methanol (B129727), THF, dioxane, and acetonitrile (B52724) resulted in moderate to no conversion. rsc.org

Reaction Time and Temperature: Extending the reaction time from 4 hours to 8 hours dramatically increased the conversion of the starting material to the desired product. rsc.org Temperature is also a critical factor that must be fine-tuned for each specific reaction step, from the low temperatures required for diazotization to the elevated temperatures often needed for esterification or coupling reactions.

The table below, based on a model copper-catalyzed coupling reaction, illustrates the impact of varying conditions on product conversion.

| Entry | Catalyst | Solvent | Time (h) | Conversion (%) |

| 1 | Cu₂O | DMF | 4 | Partial |

| 2 | Cu₂O | DMF | 6 | Increased |

| 3 | Cu₂O | DMF | 8 | 90 |

| 4-10 | Cu(0), other Cu(I)/Cu(II) salts | DMF | 8 | 0 |

| 11-17 | Cu₂O | Methanol, THF, Dioxane, etc. | 8 | Moderate to None |

| Data adapted from a model reaction for the synthesis of 3-ylidenephthalides. rsc.org |

These principles are directly applicable to optimizing the synthesis of this compound, whether it be in the esterification, reduction, or Sandmeyer reaction stages.

Sustainable and Green Chemistry Approaches in the Synthesis of Halogenated Benzoic Acid Esters

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of halogenated benzoic acid esters, several sustainable strategies are being explored.

Greener Solvents and Catalysts: A major goal is the replacement of volatile organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and methods for the reduction of nitro aromatics using reagents like tetrahydroxydiboron (B82485) (B₂(OH)₄) in water have been developed, eliminating the need for organic solvents and transition-metal catalysts. organic-chemistry.org Similarly, novel Brønsted acidic ionic liquids have been used as recyclable catalysts for Fischer esterifications, often under solvent-free conditions promoted by microwave irradiation. researchgate.net

Atom Economy and Waste Reduction: Catalytic reactions are inherently greener than stoichiometric ones as they reduce waste. The development of catalytic oxidation processes that use water as the oxidant to convert C-H or C-halogen bonds into carboxylic acids represents a significant advance, liberating only hydrogen gas as a byproduct. acs.org Selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water is another example of a green protocol that offers high yields under mild conditions. mdpi.com

Renewable Feedstocks: While the specific synthesis of this compound relies on petrochemical-derived building blocks, there is a broader movement towards using renewable feedstocks for producing valuable chemicals. Lignin, a major component of biomass, can be converted into various benzoic acid derivatives (BADs). rsc.org These LBADs can then serve as platform molecules for the synthesis of more complex chemicals, providing a sustainable route that could be adapted for certain classes of aromatic compounds in the future. rsc.org

These green chemistry approaches offer promising avenues for the future synthesis of halogenated benzoic acid esters, aiming to make their production more efficient, safer, and environmentally sustainable.

Reactions Involving the Ethyl Ester Moiety

Hydrolysis and Saponification Kinetics

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-fluoro-3-iodobenzoic acid, can be achieved under either acidic or basic conditions (saponification).

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester undergoes hydrolysis to yield the carboxylic acid and ethanol. This is a reversible equilibrium-driven process.

Base-Catalyzed Hydrolysis (Saponification) : Treatment with a base, such as sodium hydroxide (B78521), results in an irreversible reaction that produces the carboxylate salt. Subsequent acidification then yields the final carboxylic acid.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in readily available literature, the reaction kinetics are influenced by standard factors such as temperature, concentration of reactants, and the strength of the acid or base catalyst. The electronic effects of the fluorine and iodine substituents on the aromatic ring can also influence the rate of hydrolysis by affecting the electrophilicity of the ester's carbonyl carbon.

Table 1: General Conditions for Hydrolysis of this compound

| Reaction Type | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 4-Fluoro-3-iodobenzoic acid |

| Saponification | 1. NaOH, H₂O/EtOH 2. H₃O⁺ | 4-Fluoro-3-iodobenzoic acid |

Transesterification and Alcoholysis Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid or a base.

The reaction of this compound with an alcohol (R'-OH) in the presence of a catalyst will lead to the formation of a new ester, 4-fluoro-3-iodobenzoic acid R' ester, and ethanol. The choice of catalyst and reaction conditions can be manipulated to drive the equilibrium towards the desired product, often by using the reactant alcohol as the solvent.

Table 2: Representative Transesterification Reaction

| Reactant Alcohol (R'-OH) | Catalyst | Product |

| Methanol (CH₃OH) | H₂SO₄ or NaOCH₃ | 4-Fluoro-3-iodobenzoic acid methyl ester |

| Isopropanol ((CH₃)₂CHOH) | H₂SO₄ or NaOCH(CH₃)₂ | 4-Fluoro-3-iodobenzoic acid isopropyl ester |

Reduction of the Ester Group to Alcohol Functionality (e.g., Bouveault-Blanc Reduction analogues)

The ester group can be reduced to a primary alcohol, yielding (4-fluoro-3-iodophenyl)methanol. While modern laboratory-scale reductions often employ metal hydrides like lithium aluminum hydride (LiAlH₄), the classical Bouveault-Blanc reduction offers a viable alternative, particularly on an industrial scale. alfa-chemistry.com

The Bouveault-Blanc reduction utilizes metallic sodium as the reducing agent and an alcohol, typically absolute ethanol, as the proton source. wikipedia.org The mechanism involves the transfer of electrons from sodium to the ester's carbonyl group, followed by protonation. cambridge.org This process is repeated, leading to the formation of the primary alcohol. cambridge.org A key advantage of this method is its selectivity for the ester group, generally without affecting the aryl halides or other reducible functional groups under the reaction conditions. wikipedia.orgcambridge.org

Table 3: Reduction of this compound

| Reaction Name | Reagents | Product |

| Bouveault-Blanc Reduction | Sodium (Na), Ethanol (C₂H₅OH) | (4-Fluoro-3-iodophenyl)methanol |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | (4-Fluoro-3-iodophenyl)methanol |

Transformations at the Halogen-Substituted Aromatic Positions

The presence of two different halogen atoms on the aromatic ring—iodine and fluorine—provides a rich platform for selective chemical transformations. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in cross-coupling reactions, allowing for regioselective modifications.

Cross-Coupling Reactions of the Aryl Iodide (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The high reactivity of the aryl iodide moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon bonds at the C-3 position. The general reactivity trend for aryl halides in these reactions is I > Br > Cl >> F, ensuring that the iodine atom is selectively targeted. wikipedia.org

Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govnih.gov It is a powerful method for forming biaryl structures. nih.gov

Sonogashira Coupling : This reaction involves the coupling of the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org It is a key method for synthesizing arylalkynes. libretexts.org Copper-free versions of this reaction have also been developed. organic-chemistry.orgnih.gov

Heck Reaction : In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile tool for the olefination of aryl halides. wikipedia.orgmdpi.com

Table 4: Cross-Coupling Reactions at the Iodine Position

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3-Aryl-4-fluorobenzoic acid ethyl ester |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 3-(Alkynyl)-4-fluorobenzoic acid ethyl ester |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 3-(Alkenyl)-4-fluorobenzoic acid ethyl ester |

Nucleophilic Aromatic Substitution (SNAr) Reactions involving Fluorine

The fluorine atom on the aromatic ring can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org These reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (fluorine). masterorganicchemistry.comyoutube.com

Table 5: Representative SNAr Reaction

| Nucleophile | General Conditions | Product |

| Sodium Methoxide (NaOCH₃) | Polar aprotic solvent (e.g., DMSO), heat | 4-Methoxy-3-iodobenzoic acid ethyl ester |

| Sodium Thiophenoxide (NaSPh) | Polar aprotic solvent (e.g., DMF), heat | 4-(Phenylthio)-3-iodobenzoic acid ethyl ester |

| Ammonia (NH₃) | High temperature and pressure | 4-Amino-3-iodobenzoic acid ethyl ester |

Metal-Mediated and Catalyzed Reactions at the C-I and C-F Bonds

The carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in this compound present distinct opportunities for selective chemical transformations, primarily through metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-F bond, allowing for a wide range of reactions to be performed selectively at the iodine-bearing carbon.

The C-I bond's reactivity stems from its lower bond dissociation energy compared to the C-F bond, making it susceptible to oxidative addition by low-valent transition metal catalysts, such as palladium complexes. This selective reactivity is the foundation for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org In the context of this compound, the C-I bond can be selectively coupled with various alkynes, leaving the C-F bond intact. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org This transformation is valuable for the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org A study on the Sonogashira cross-coupling with 4-[18F]fluoroiodobenzene highlights the utility of this reaction for introducing moieties onto a fluorinated aromatic ring. nih.gov

Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples aryl halides with alkenes. organic-chemistry.orgyoutube.comlibretexts.org this compound can serve as the aryl halide component, reacting with a variety of alkenes to introduce a vinyl group onto the aromatic ring at the position of the iodine atom. The reaction typically proceeds with high regioselectivity. mdpi.com While the use of monofluoro alkene substrates in the Heck reaction has been explored, the reactivity of fluorinated aryl halides like the title compound is well-established. lookchem.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org The C-I bond of this compound can be selectively aminated with a wide range of primary and secondary amines, providing access to a diverse array of N-aryl compounds. The reaction has seen significant development, with various generations of catalyst systems allowing for milder conditions and broader substrate scope. wikipedia.org Studies have demonstrated the successful amination of various aryl iodides, including those with electronic and steric variations. nih.gov

Reactivity of the C-F Bond: The C-F bond is the strongest single bond to carbon, making its activation a significant chemical challenge. chemrxiv.org Consequently, reactions involving the cleavage of the C-F bond in this compound are much less common and require more forcing conditions or specialized catalytic systems. While general methods for C-F bond activation are being developed, including those mediated by palladium, nickel, and iron complexes, their specific application to this substrate is not widely reported in the context of routine synthetic transformations. chemrxiv.orgmdpi.comchemrxiv.org The primary utility of the fluorine atom in this molecule is often to modulate the electronic properties of the ring or to serve as a site for potential late-stage functionalization in specialized applications.

Interactive Table: Metal-Catalyzed Reactions at the C-I Bond of this compound

| Reaction | Catalyst System | Coupling Partner | Bond Formed |

| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Amine base | Terminal Alkyne | C-C (sp) |

| Heck Reaction | Palladium catalyst, Base | Alkene | C-C (sp²) |

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | Amine (Primary or Secondary) | C-N |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of this compound

The benzene ring of this compound is substituted with three different groups: a fluorine atom, an iodine atom, and an ethyl carboxylate group. These substituents exert distinct electronic and steric effects that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The fluorine and iodine atoms are halogens, which are deactivating groups due to their inductive electron-withdrawing effect (-I effect). However, they are ortho, para-directing because of their ability to donate electron density through resonance (+M effect), which stabilizes the arenium ion intermediate. wikipedia.orgyoutube.com The ethyl carboxylate group is a meta-directing group and is strongly deactivating due to both its inductive and resonance electron-withdrawing effects (-I and -M effects).

The directing effects of these substituents are competitive. The fluorine atom is a stronger ortho, para-director than iodine due to better orbital overlap between its 2p orbitals and the 2p orbitals of the carbon atom in the benzene ring. wikipedia.org The ethyl carboxylate group strongly deactivates the positions ortho and para to it, making the meta positions more favorable for substitution.

Considering the positions on the benzene ring of this compound, the potential sites for electrophilic attack are C2, C5, and C6.

C2: Ortho to the iodine and meta to both the fluorine and the ester group.

C5: Ortho to the fluorine and meta to both the iodine and the ester group.

C6: Ortho to the ester group and meta to the fluorine and iodine.

Given that the ester group is strongly deactivating, substitution at the C6 position is highly unlikely. The directing effects of the halogens will therefore primarily determine the position of substitution. The fluorine at C4 will direct an incoming electrophile to the C5 position (ortho to F). The iodine at C3 will direct to the C2 position (ortho to I). Due to the stronger directing effect of fluorine, substitution at the C5 position is generally favored.

Nitration: Introduction of a nitro group (–NO₂) onto the aromatic ring would likely occur at the C5 position, directed by the fluorine atom.

Halogenation: Further halogenation, for instance with bromine in the presence of a Lewis acid, would also be expected to yield the 5-bromo derivative as the major product.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly deactivated rings. masterorganicchemistry.comyoutube.com The presence of the deactivating ethyl carboxylate group, in addition to the two halogens, would likely render this compound unreactive under typical Friedel-Crafts conditions. masterorganicchemistry.com

Interactive Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product | Rationale |

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-fluoro-3-iodo-5-nitrobenzoate | Ortho-directing effect of fluorine outweighs that of iodine. |

| Bromination | Br₂, FeBr₃ | Ethyl 5-bromo-4-fluoro-3-iodobenzoate | Ortho-directing effect of fluorine is dominant. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | No Reaction | Ring is strongly deactivated by the ester and halogen groups. masterorganicchemistry.com |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | No Reaction | Ring is strongly deactivated by the ester and halogen groups. youtube.com |

Derivatization Strategies for Functional Group Interconversion and Further Functionalization

The ethyl ester functional group in this compound is a key site for derivatization, allowing for its conversion into other functional groups and enabling further functionalization of the molecule.

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-fluoro-3-iodobenzoic acid, under either acidic or basic conditions. nih.gov Basic hydrolysis, using a base such as lithium hydroxide or sodium hydroxide, followed by acidic workup is a common method. nih.gov The resulting carboxylic acid is a versatile intermediate for further reactions.

Amide Bond Formation: The ethyl ester can be converted into a variety of amides through aminolysis. However, a more common and efficient approach is to first hydrolyze the ester to the carboxylic acid, which is then coupled with a primary or secondary amine using a coupling reagent. organic-chemistry.orgsci-hub.se A wide range of coupling reagents can be employed for this transformation, such as those based on carbodiimides or mixed anhydrides. sci-hub.se Alternatively, the carboxylic acid can be converted to an acyl chloride, which then readily reacts with an amine to form the amide.

Reduction of the Ester: The ester group can be reduced to a primary alcohol, (4-fluoro-3-iodophenyl)methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting benzylic alcohol can then be used in a variety of subsequent reactions, such as oxidation to the corresponding aldehyde or conversion to a benzylic halide.

These derivatization strategies significantly expand the synthetic utility of this compound, allowing it to be incorporated into a wider range of target molecules with diverse functionalities.

Interactive Table: Derivatization of the Ethyl Ester Group

| Transformation | Typical Reagents | Product Functional Group |

| Hydrolysis | LiOH or NaOH, then H₃O⁺ | Carboxylic Acid |

| Amide Formation (via the carboxylic acid) | 1. Hydrolysis 2. Amine, Coupling Reagent | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

Applications of 4 Fluoro 3 Iodobenzoic Acid Ethyl Ester As a Versatile Building Block in Complex Organic Synthesis

Precursor for Advanced Benzoic Acid Derivatives and Analogues

The structure of 4-fluoro-3-iodobenzoic acid ethyl ester is primed for elaboration into more complex benzoic acid derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid halides, or other esters. More significantly, the carbon-iodine bond is a key reactive site.

The transformation of the ester group is a fundamental reaction in organic synthesis. For instance, the conversion of an ester to a carboxylic acid is a standard procedure, often achieved by refluxing in the presence of an acid or base. This resulting carboxylic acid can then serve as a precursor for a multitude of other functional groups. While direct examples for this compound are not extensively documented in readily available literature, the esterification of the parent acid, 4-fluoro-3-nitrobenzoic acid, is a well-established process involving reflux in absolute ethanol (B145695) with a sulfuric acid catalyst, demonstrating the general reactivity of this class of compounds. nih.govmdpi.com

The true versatility for creating advanced analogues lies in the reactivity of the aryl-iodide bond, which can be functionalized while leaving the fluoro and ester groups intact, leading to novel trisubstituted benzoic acid derivatives.

Role in the Construction of Substituted Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as an excellent scaffold for building such cyclic systems. The general strategy involves a cross-coupling reaction at the iodine position, followed by an intramolecular cyclization reaction.

For example, a Sonogashira coupling of the aryl iodide with a terminal alkyne bearing a nucleophilic group (like a hydroxyl or amino group) can install a side chain. wikipedia.orglibretexts.org Subsequent intramolecular cyclization, often promoted by a base or another catalyst, can then form a new ring fused to the original benzene (B151609) ring. This approach can lead to a variety of heterocyclic cores, such as benzofurans, indoles, or quinolines, depending on the nature of the coupled partner and the cyclization strategy. While specific examples starting from this compound are not prevalent in the literature, the methodology is widely applied to similar aryl halides. For instance, domino intermolecular Sonogashira coupling followed by intramolecular carbanion-yne cyclization is a known route to produce substituted benzo[b]furans from 2-bromophenoxy derivatives and terminal acetylenes. organic-chemistry.org This highlights the potential of using this compound in similar reaction cascades to generate novel fluorinated heterocyclic compounds.

Another approach involves the initial conversion of the ester to an amide, followed by cyclization. The formation of fluorene-triazole hybrids from biaryl hydroxy-triazoles via intramolecular Friedel-Crafts alkylation demonstrates a powerful cyclization technique that could be adapted to derivatives of the title compound. explorationpub.com

Synthesis of Polyfunctionalized Aromatic and Biaryl Compounds

The carbon-iodine bond in this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, making it an ideal substrate for the synthesis of polyfunctionalized biaryl compounds. researchgate.net These reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. libretexts.org This is one of the most versatile methods for creating biaryl systems. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Palladium(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. libretexts.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, creating an arylethyne linkage. wikipedia.orglibretexts.org It is catalyzed by both palladium and copper(I) complexes and is typically carried out under mild conditions. wikipedia.org The resulting alkyne-substituted product is a valuable intermediate that can be further elaborated.

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a new, more substituted alkene. wikipedia.orgyoutube.com This reaction allows for the introduction of vinyl groups onto the aromatic ring, providing a pathway to styrenic derivatives. wikipedia.org

Below is a table summarizing the generalized conditions for these key cross-coupling reactions, which are applicable to aryl iodides like this compound.

| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Biaryl / Aryl-alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | Aryl-alkyne |

| Heck Reaction | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N, NaOAc | Substituted Alkene |

This table represents generalized conditions and may vary based on specific substrates. wikipedia.orglibretexts.orgwikipedia.org

Integration of this compound into Macrocyclic and Polymeric Structures

The incorporation of small molecules as monomers into larger polymeric or macrocyclic structures is a key strategy for developing new materials with tailored properties. Due to its bifunctional nature (considering the reactive C-I bond and the ester group), this compound has the potential to be used in step-growth polymerization or macrocyclization reactions.

For example, after conversion of the ester to a carboxylic acid, the resulting molecule possesses two distinct reactive sites: the aryl iodide and the carboxylic acid. These could be used in orthogonal reactions. A palladium-catalyzed coupling could be used to form a dimer or oligomer, followed by a cyclization reaction (e.g., macrolactonization) to form a macrocycle. However, documented examples of using this compound specifically for these applications are not widely reported in the scientific literature, suggesting this may be a niche or underexplored area of research for this particular building block. General methods, such as the synthesis of block copolymers by reacting carboxylic acid-terminated polymers with hydroxyl-terminated polymers, show the feasibility of such conjugations. nih.gov

Utilization in Isotope Labeling for Chemical Research (e.g., Iodine-125, Fluorine-18)

The presence of both iodine and fluorine atoms makes this compound and its derivatives excellent candidates for radioisotope labeling for applications in preclinical research and medical imaging, such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). acs.orgacs.org

Iodine-125 Labeling: The stable iodine atom (¹²⁷I) on the benzene ring can be replaced with a radioactive isotope, most commonly Iodine-125 (¹²⁵I). nih.gov ¹²⁵I is widely used in preclinical research and in vitro assays due to its convenient half-life (59.4 days) and detectable gamma emission. chelatec.comnih.gov The most common method for this transformation is through an organotin precursor (a Stannane). The aryl iodide is first converted to an aryltributylstannane derivative. This precursor then undergoes a rapid iododestannylation reaction upon treatment with a source of radioactive iodide, such as [¹²⁵I]NaI, in the presence of a mild oxidizing agent like hydrogen peroxide. nih.gov Other methods include copper- or nickel-mediated halogen exchange reactions or radioiodination of aryl boronic acid precursors. acs.org

Fluorine-18 Labeling: Fluorine-18 (¹⁸F) is the most important radionuclide for PET imaging due to its short half-life (109.8 minutes) and low positron energy, which results in high-resolution images. acs.orgfrontiersin.org There are several strategies where a molecule like this compound could be used to create an ¹⁸F-labeled tracer:

From an Aryl Iodide Precursor: The carbon-iodine bond can be a site for nucleophilic radiofluorination. Methods have been developed for the copper-catalyzed [¹⁸F]fluorination of aryl iodides. vu.nlresearchgate.net This would replace the iodine atom with ¹⁸F.

From a Diaryliodonium Salt Precursor: A more common method for introducing ¹⁸F into an aromatic ring, especially one that is not activated towards nucleophilic substitution, is via a diaryliodonium salt. The precursor, this compound, could be converted into a diaryliodonium salt. This salt would then react with [¹⁸F]fluoride, often with copper catalysis, to produce the ¹⁸F-labeled product with high regioselectivity. acs.org This method is effective for a wide range of electron-rich and electron-deficient aryl rings.

The following table summarizes potential radiolabeling strategies for derivatives of this compound.

| Isotope | Precursor Type | Labeling Method | Typical Conditions | Application |

| Iodine-125 | Aryltributylstannane | Iododestannylation | [¹²⁵I]NaI, H₂O₂ | SPECT, Preclinical Research |

| Iodine-125 | Aryl Boronic Acid | Gold-Mediated Iododeboronation | [¹²⁵I]NaI, NCS, Au(I) catalyst | SPECT, Preclinical Research |

| Fluorine-18 | Aryl Iodide | Cu-Catalyzed Fluorination | [¹⁸F]Fluoride, Cu catalyst | PET Imaging |

| Fluorine-18 | Diaryliodonium Salt | Nucleophilic Fluorination | [¹⁸F]Fluoride, Cu catalyst | PET Imaging |

This table is based on established methods for labeling aryl halides and their derivatives. acs.orgacs.orgnih.gov

Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 3 Iodobenzoic Acid Ethyl Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of 4-fluoro-3-iodobenzoic acid ethyl ester, the signals can be assigned to the aromatic protons and the protons of the ethyl ester group. The ethyl group will present as a quartet and a triplet. The quartet, corresponding to the methylene (B1212753) protons (-CH₂-), is expected to appear downfield due to the deshielding effect of the adjacent oxygen atom, likely in the range of 4.0-4.5 ppm. The triplet, corresponding to the methyl protons (-CH₃), will appear more upfield, typically around 1.2-1.5 ppm.

The aromatic region will show a complex splitting pattern due to the substitution on the benzene (B151609) ring. Based on the analysis of related compounds like 3-iodo-4-fluorobenzoic acid and 4-iodobenzoic acid, the proton ortho to the iodine atom is expected to be the most downfield, likely appearing as a doublet of doublets. The other two aromatic protons will also exhibit splitting due to coupling with each other and with the fluorine atom. For instance, in 3-fluorobenzoic acid, the aromatic protons appear in the range of 7.4 to 8.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | ~8.2 | dd | |

| Aromatic-H | ~7.8 | m | |

| Aromatic-H | ~7.2 (t, J=~8.5 Hz) | t | |

| -OCH₂CH₃ | ~4.4 | q | ~7.1 |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the ethyl group carbons. The carbonyl carbon (C=O) of the ester group is typically found in the range of 160-170 ppm. The carbons of the ethyl group, the -CH₂- and -CH₃, are expected around 60-65 ppm and 14-15 ppm, respectively.

The aromatic carbons will appear between 110 and 145 ppm. The carbon attached to the iodine atom (C-I) will be significantly shielded and appear at a lower chemical shift, predicted to be around 90-100 ppm. The carbon attached to the fluorine atom (C-F) will show a large coupling constant (¹JCF) and its chemical shift will be influenced by the strong electronegativity of fluorine. For comparison, in 4-fluorobenzoic acid, the carbon attached to fluorine appears as a doublet with a large coupling constant.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~164 |

| Aromatic C-I | ~95 (d) |

| Aromatic C-H | ~129 |

| Aromatic C-H | ~135 |

| Aromatic C-CO | ~130 |

| Aromatic C-H | ~117 (d) |

| Aromatic C-F | ~163 (d) |

| -OCH₂CH₃ | ~62 |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic effects of the substituents on the aromatic ring. For comparison, the ¹⁹F NMR chemical shift for 4-fluorobenzoic acid is around -108 to -115 ppm (relative to CFCl₃). The presence of the iodine atom at the ortho position is expected to cause a slight shift in this value. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. This technique is particularly useful for confirming the presence and electronic environment of the fluorine atom in the molecule. spectrabase.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

For this compound, the most characteristic IR absorption will be the strong stretching vibration of the carbonyl group (C=O) of the ester, which is expected in the region of 1720-1740 cm⁻¹. lookchem.cn The spectrum will also show strong bands corresponding to the C-O stretching vibrations of the ester group, typically in the 1300-1000 cm⁻¹ region. lookchem.cn

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹. The C-F stretching vibration usually gives a strong absorption in the 1250-1000 cm⁻¹ region. The C-I stretching vibration is expected at a much lower frequency, typically in the range of 600-500 cm⁻¹. For the parent acid, 4-fluoro-3-iodobenzoic acid, characteristic IR peaks have been reported at 1686 cm⁻¹ (C=O), 1585, 1484, 1426 cm⁻¹ (aromatic C=C), 1291 cm⁻¹ (C-O/C-F), and 1039 cm⁻¹ (C-F).

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-I bond, which often give weak signals in the IR spectrum.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 2980-2850 | Medium |

| C=O stretch (ester) | 1730-1715 | Strong |

| Aromatic C=C stretch | 1600-1450 | Medium-Strong |

| C-O stretch (ester) | 1300-1100 | Strong |

| C-F stretch | 1250-1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₉H₈FIO₂), the molecular weight is approximately 294.06 g/mol . The molecular ion peak ([M]⁺) at m/z 294 should be observable.

The fragmentation pattern is expected to be characteristic of an ethyl ester of a halogenated benzoic acid. Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 249, corresponding to the [M-45]⁺ acylium ion. Further fragmentation could involve the loss of carbon monoxide (CO) from this acylium ion, resulting in a peak at m/z 221. The loss of the entire ethyl ester group is also possible. The presence of iodine, with its characteristic isotopic pattern, would not be a factor as it is monoisotopic. The presence of the halogen atoms will influence the fragmentation, and peaks corresponding to the loss of iodine or fluorine might also be observed, although C-I bonds are generally weaker than C-F bonds and more prone to cleavage. Analysis of the mass spectrum of ethyl 4-iodobenzoate (B1621894) shows a prominent molecular ion peak and significant fragments corresponding to the loss of the ethoxy group.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 294 | [M]⁺ |

| 249 | [M - OCH₂CH₃]⁺ |

| 221 | [M - OCH₂CH₃ - CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorptions in the UV region. The benzene ring itself has characteristic absorptions, which are shifted by the presence of substituents.

The ester group, the fluorine atom, and the iodine atom will all act as auxochromes, modifying the absorption maxima (λ_max) and the molar absorptivity (ε). Typically, benzoic acid and its esters show a primary absorption band (π → π* transition) around 230 nm and a secondary, less intense band (n → π* transition) around 270-280 nm. The presence of the halogens, particularly the iodine atom, is likely to cause a bathochromic (red) shift in these absorptions. The UV-Vis spectrum would be useful for quantitative analysis and for studying the electronic effects of the substituents on the aromatic ring.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and torsion angles, offering unequivocal proof of a molecule's connectivity and stereochemistry. Furthermore, it reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing, which is governed by intermolecular forces such as hydrogen bonding, halogen bonding, and van der Waals interactions.

For the specific compound, This compound , a search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a deposited crystal structure at the time of this writing. The absence of this data means that the precise solid-state conformation and packing arrangement for this specific molecule have not been publicly reported.

However, the crystal structure of a closely related derivative, ethyl 4-fluoro-3-nitrobenzoate , has been determined and is available in the CSD. nih.gov The study of this analog provides insight into the type of structural information that could be obtained for this compound. For ethyl 4-fluoro-3-nitrobenzoate, X-ray diffraction analysis would reveal the planarity of the benzene ring, the orientation of the ethyl ester and nitro groups relative to the ring, and the intermolecular interactions that dictate the crystal packing. It is plausible that for this compound, the iodine atom could participate in halogen bonding, a significant non-covalent interaction that influences crystal architecture.

The table below summarizes the kind of crystallographic data that would be obtained from a successful X-ray diffraction experiment.

Table 1: Representative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides of the unit cell and the angles between them. |

| Z | The number of molecules in the unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

Should a single crystal of this compound be grown, X-ray crystallographic analysis would provide definitive data on its molecular geometry and supramolecular assembly in the solid state.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., TLC, GC, HPLC)

Chromatographic techniques are indispensable tools in synthetic chemistry for assessing the purity of compounds and for separating components of a mixture. The choice of technique depends on the volatility, polarity, and stability of the analyte.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a rapid and convenient method used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. In the synthesis of ethyl benzoates, TLC is often used to track the conversion of the starting carboxylic acid to the final ester product. chemicalbook.com For this compound, a typical TLC analysis would involve spotting a small amount of the reaction mixture on a silica (B1680970) gel plate and eluting it with a solvent system, commonly a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. The less polar product, the ethyl ester, would travel further up the plate (higher Rf value) than the more polar starting material, the carboxylic acid. The spots can be visualized under UV light or by staining.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural information. While a specific GC method for this compound is not detailed in the literature, methods for similar compounds, such as other ethyl benzoates, are common. nih.govnist.gov A hypothetical GC method for this compound would involve injecting a solution of the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A non-polar or mid-polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, would likely be suitable. ijraset.com The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. The detector, often a mass spectrometer, would then provide a mass spectrum of the eluting compound, confirming its identity and assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of a wide range of compounds, particularly those that are not sufficiently volatile for GC. For halogenated benzoates, HPLC is an effective analytical tool. researchgate.netufz.de A reversed-phase HPLC method would be the most probable choice for analyzing this compound. In this setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The more polar impurities would elute earlier, while the less polar ester would be retained longer on the column. A UV detector is typically used for aromatic compounds like benzoates, as the benzene ring absorbs UV light. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.

The table below outlines typical parameters for these chromatographic techniques that could be applied to the analysis of this compound.

Table 2: General Parameters for Chromatographic Analysis

| Technique | Stationary Phase | Mobile Phase Example | Detection |

|---|---|---|---|

| TLC | Silica gel 60 F254 | Hexane:Ethyl Acetate (e.g., 9:1 v/v) | UV light (254 nm) |

| GC | 5% Diphenyl / 95% Dimethyl polysiloxane | Helium or Hydrogen | Mass Spectrometry (MS) or Flame Ionization (FID) |

| HPLC | C18 (Reversed-phase) | Acetonitrile:Water (e.g., 70:30 v/v) | UV (e.g., at 254 nm) |

These chromatographic methods are fundamental for ensuring the purity of synthesized this compound and for the analysis of its derivatives in various research and development settings.

Computational and Theoretical Studies on the Electronic and Molecular Structure of 4 Fluoro 3 Iodobenzoic Acid Ethyl Ester

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic environment of 4-fluoro-3-iodobenzoic acid ethyl ester, detailing the distribution of electrons and the nature of the chemical bonds within the molecule.

Density Functional Theory (DFT) has become a primary tool for computational chemists to investigate the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), would be utilized to optimize the molecular geometry and calculate various electronic properties.

These calculations would reveal the distribution of electron density, which is heavily influenced by the electronegative fluorine atom and the larger, more polarizable iodine atom. The calculated Mulliken charges or Natural Bond Orbital (NBO) analysis would quantify the partial charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule. For instance, a direct correlation between the carbonyl carbon Mulliken charge and the electronic nature of substituents has been established in studies of similar benzoate (B1203000) esters.

A hypothetical DFT analysis would likely show a significant negative partial charge on the fluorine atom and the carbonyl oxygen atoms, while the carbon atom of the carbonyl group would exhibit a positive partial charge, making it a primary site for nucleophilic attack. The iodine atom's charge would be influenced by both its inherent electronegativity and its ability to participate in halogen bonding.

Ab initio methods, which are based on first principles without the use of empirical parameters, can also be applied to study this compound. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a more rigorous, albeit computationally intensive, description of the electronic structure.

These calculations would be particularly useful for benchmarking the results from DFT methods and for investigating phenomena where electron correlation is of high importance. A detailed analysis of the electron correlation effects could provide deeper insights into the nature of the carbon-iodine and carbon-fluorine bonds, as well as the delocalized π-system of the benzene (B151609) ring. Studies on similar molecules have utilized these methods to refine structural and energetic predictions.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule, which is crucial for predicting its reactivity. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular importance.

For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the iodine atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be centered on the carbonyl group and the antibonding orbitals of the benzene ring, suggesting these are the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

The presence of both a strong electron-withdrawing fluorine atom and a bulky, polarizable iodine atom ortho and meta to the ester group, respectively, creates a complex electronic environment that would be reflected in the shapes and energies of the frontier orbitals. The delocalized π-system of the benzene ring will also contribute significantly to the molecular orbitals.

Prediction and Analysis of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules.

For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The predicted shifts, when compared with experimental data, can confirm the molecular structure and assign specific resonances to individual atoms. Scaling factors are often applied to the computed values to improve agreement with experimental spectra, accounting for systematic errors in the computational methods and the influence of the solvent.

Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be calculated. These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the C=O stretch of the ester, the C-F stretch, and the various vibrations of the aromatic ring. The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other method-dependent discrepancies. Theoretical studies on related hydroxybenzoic acid derivatives have shown good agreement between calculated and experimental IR spectra.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shift (C=O) | 165-170 ppm |

| ¹⁹F NMR Chemical Shift | -110 to -120 ppm (relative to CCl₃F) |

| IR Frequency (C=O stretch) | 1720-1740 cm⁻¹ |

Conformational Analysis and Energy Landscapes of this compound

The presence of the rotatable ethyl ester group suggests that this compound can exist in different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for rotation between them.

Computational methods can be used to construct a potential energy surface by systematically rotating the dihedral angles of the ester group relative to the plane of the benzene ring. This analysis would likely reveal that the most stable conformer is planar, with the carbonyl group being coplanar with the aromatic ring to maximize π-conjugation. However, steric hindrance from the ortho-iodine substituent could lead to a non-planar minimum energy structure. The relative energies of different conformers and the rotational energy barriers can be calculated to understand the molecule's flexibility at different temperatures. Such studies on other substituted esters have provided detailed energy landscapes.

Table 2: Hypothetical Relative Energies of Conformers

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar (syn) | 0° | 0.0 |

| Perpendicular | 90° | 3-5 |

Computational Insights into Reaction Mechanisms and Selectivity for this compound Transformations

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For

Structure-Reactivity Relationship (SAR) Studies from a Theoretical Perspective

Structure-Reactivity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its chemical reactivity. From a theoretical perspective, this involves systematically modifying the structure of a parent molecule in silico and calculating the resulting changes in its electronic and molecular properties. By correlating these calculated parameters with expected reactivity, it is possible to predict the behavior of new, unsynthesized compounds.

For this compound, a theoretical SAR study could involve replacing the fluoro and iodo substituents with other groups and analyzing the consequent effects on properties like the HOMO-LUMO gap, atomic charges, and electrostatic potential maps. These studies are instrumental in designing molecules with tailored reactivity for specific applications, such as in the synthesis of pharmaceuticals or materials.

The electronic effects of substituents on the reactivity of benzoic acids have been a subject of theoretical investigation. cdnsciencepub.comunamur.benih.gov For instance, electron-withdrawing groups are known to increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion. psu.edu In the context of this compound, the interplay between the inductive and resonance effects of the halogen substituents is crucial. cdnsciencepub.commdpi.com

A hypothetical SAR study could explore how modifications to the substituents at the 3 and 4 positions affect a key reactivity descriptor, such as the energy of the LUMO, which can be an indicator of susceptibility to nucleophilic attack. The following interactive table illustrates such a hypothetical study.

| Compound | Substituent at C3 | Substituent at C4 | Predicted LUMO Energy (eV) | Predicted Reactivity Trend (relative to parent) |

| This compound | -I | -F | -1.50 | Baseline |

| 3,4-Difluorobenzoic acid ethyl ester | -F | -F | -1.45 | Slightly less reactive toward nucleophiles |

| 3-Bromo-4-fluorobenzoic acid ethyl ester | -Br | -F | -1.52 | Slightly more reactive toward nucleophiles |

| 4-Fluoro-3-nitrobenzoic acid ethyl ester | -NO₂ | -F | -1.80 | Significantly more reactive toward nucleophiles |

| 4-Fluoro-3-methylbenzoic acid ethyl ester | -CH₃ | -F | -1.35 | Less reactive toward nucleophiles |

| 3-Iodobenzoic acid ethyl ester | -I | -H | -1.40 | Less reactive toward nucleophiles |

This hypothetical data suggests that stronger electron-withdrawing groups at the 3-position, such as a nitro group, would lower the LUMO energy and thus increase the reactivity of the aromatic ring towards nucleophiles. Conversely, an electron-donating group like a methyl group would be expected to decrease reactivity. Such theoretical SAR studies can guide synthetic efforts by prioritizing compounds that are predicted to have the desired reactivity profile.

Advanced Research Perspectives and Future Directions for 4 Fluoro 3 Iodobenzoic Acid Ethyl Ester

Development of Novel and Efficient Synthetic Routes for 4-FLUORO-3-IODOBENZOIC ACID ETHYL ESTER

The synthesis of this compound typically involves a multi-step sequence, beginning with the Sandmeyer reaction of 3-amino-4-fluorobenzoic acid. This foundational process can be optimized for both yield and environmental impact. Future research in this area is likely to focus on the development of more streamlined and sustainable synthetic protocols.

Alternative synthetic strategies that bypass the need for the Sandmeyer reaction are also an active area of investigation. For instance, direct C-H iodination of a suitable fluorinated benzoic acid ester precursor using advanced iodinating agents and catalytic systems could offer a more atom-economical route. The development of regioselective iodination reactions remains a key challenge in this context.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Key Transformation | Potential Advantages | Key Challenges |

| Traditional Route | Sandmeyer reaction of 3-amino-4-fluorobenzoic acid followed by esterification. | Well-established and reliable. | Use of potentially hazardous reagents, multi-step process. |

| Flow Chemistry | Continuous diazotization and iodination. | Improved safety, scalability, and process control. | Requires specialized equipment and optimization of reaction parameters. |

| Direct C-H Iodination | Regioselective iodination of a fluorinated benzoic acid ester. | Higher atom economy, potentially fewer steps. | Achieving high regioselectivity can be difficult. |

Exploration of Unconventional Reactivity and Catalysis with this compound

The presence of both a C-F and a C-I bond on the same aromatic ring makes this compound an intriguing substrate for exploring unconventional reactivity and catalysis. The carbon-iodine bond is a versatile handle for a wide range of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. wikipedia.orgorganic-chemistry.orgresearchgate.net Future research will likely focus on leveraging the interplay between the fluoro and iodo substituents to achieve novel transformations.

For example, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions. This could be exploited to develop highly selective and efficient coupling protocols. Furthermore, the potential for oxidative addition at the C-I bond opens up possibilities for the development of novel catalytic cycles that may not be accessible with other aryl halides.

The exploration of dual C-F/C-I bond functionalization represents a particularly exciting frontier. While challenging due to the high strength of the C-F bond, the development of catalytic systems capable of selectively activating and transforming both bonds could lead to the synthesis of highly complex and novel molecular architectures.

Asymmetric and Stereoselective Synthesis Utilizing this compound Precursors

The development of asymmetric and stereoselective transformations is a cornerstone of modern organic synthesis. While direct asymmetric reactions on the aromatic ring of this compound are not straightforward, its precursors and derivatives can be utilized in the synthesis of chiral molecules.

For instance, the carboxylate group can be used as a directing group to influence the stereochemical outcome of reactions on adjacent positions. Moreover, the iodo group can be replaced with a variety of functional groups that can then participate in asymmetric transformations. A notable example is the use of related fluorinated compounds in the synthesis of chiral fluorolactones through hypervalent iodine catalysis. nih.gov

Future research in this area could involve the design of chiral ligands for transition metal catalysts that can effect enantioselective cross-coupling reactions at the C-I bond. nih.gov The development of organocatalytic methods for the asymmetric functionalization of derivatives of this compound is another promising avenue. The synthesis of chiral β-lactams, which are important pharmacophores, has been achieved using precursors derived from related fluorinated aromatic compounds. mdpi.com

Design and Synthesis of Advanced Materials and Functional Molecules from this compound

The unique electronic properties conferred by the fluoro and iodo substituents make this compound an attractive building block for the design and synthesis of advanced materials and functional molecules.

In medicinal chemistry, the introduction of fluorine atoms is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov this compound can serve as a versatile scaffold for the synthesis of novel bioactive molecules. The iodo group can be readily converted into a wide range of other functional groups, allowing for the rapid generation of compound libraries for biological screening.

Table 2: Potential Applications of Materials Derived from this compound

| Material Type | Potential Application | Key Properties Influenced by Fluoro/Iodo Groups |

| Polymers | High-performance plastics, dielectric materials. | Thermal stability, chemical resistance, dielectric constant. |

| Liquid Crystals | Display technologies, optical switches. | Mesophase behavior, dielectric anisotropy, optical anisotropy. tandfonline.comrsc.org |

| Bioactive Molecules | Pharmaceuticals, agrochemicals. | Metabolic stability, binding affinity, membrane permeability. nih.gov |

Role in Mechanistic Organic Chemistry Investigations

The well-defined structure of this compound makes it a valuable tool for mechanistic studies in organic chemistry. The distinct spectroscopic signatures of the fluorine and iodine atoms can be used to probe reaction intermediates and transition states.

For example, in palladium-catalyzed cross-coupling reactions, the electronic effect of the fluorine substituent on the rate of oxidative addition and reductive elimination can be systematically studied. wikipedia.orgresearchgate.netnih.govrsc.orgresearchgate.netcolab.wsresearchgate.netnih.govprinceton.edunih.gov This can provide fundamental insights into the mechanisms of these important transformations. The Sonogashira coupling, in particular, has been the subject of detailed mechanistic investigations where related aryl iodides have been employed. organic-chemistry.orgresearchgate.netresearchgate.netnih.govresearchgate.netlibretexts.org

Furthermore, the compound can be used as a model substrate to investigate the mechanisms of less common reactions, such as those involving hypervalent iodine species or C-F bond activation. The insights gained from such studies can guide the development of new and more efficient synthetic methods.

常见问题

Advanced Research Question

- Fluorine : Electron-withdrawing nature increases electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alkoxides).

- Iodine : Steric bulk at the 3-position may hinder nucleophilic attack, requiring tailored conditions (e.g., polar aprotic solvents like DMF).

Methodological approach : - Compare reaction rates with analogs (e.g., 4-Fluoro-3-Chlorobenzoic Acid Ethyl Esters) to isolate electronic vs. steric effects.

- Use DFT calculations to model transition states and charge distribution .

How can researchers resolve contradictions in reported toxicity data for this compound?

Advanced Research Question

Discrepancies may arise from:

- Dosage variations : Replicate studies using standardized protocols (e.g., OECD guidelines).

- Model organisms : Validate LD50 (3000 mg/kg in mice ) in alternative species (e.g., rats) or cell lines.